Zavacorilant is a novel compound currently under development by Corcept Therapeutics, primarily targeting conditions such as Huntington's disease, Alzheimer's disease, amyotrophic lateral sclerosis, and antipsychotic-induced weight gain. As a selective glucocorticoid receptor modulator, Zavacorilant aims to address the adverse effects associated with glucocorticoid activity in these disorders. The compound is administered orally in capsule form and is in Phase I clinical trials for its efficacy and safety profile .
Zavacorilant is synthesized and developed by Corcept Therapeutics Inc., a biopharmaceutical company focused on innovative treatments for psychiatric, oncologic, and metabolic diseases. The company’s portfolio includes other compounds like relacorilant and miricorilant, which are also aimed at modulating glucocorticoid receptors .
Zavacorilant is classified as a selective glucocorticoid receptor modulator. This classification indicates its mechanism of action, which involves selective modulation of glucocorticoid receptor activity, potentially leading to therapeutic benefits while minimizing side effects typically associated with glucocorticoids .
The synthesis of Zavacorilant involves several complex chemical reactions. While specific details on the complete synthesis pathway are not extensively documented in the available literature, preliminary data suggest that it utilizes standard organic synthesis techniques common in the development of small molecule pharmaceuticals.
Zavacorilant's molecular structure is characterized by its specific arrangement of atoms that confer its biological activity.
Zavacorilant undergoes various chemical reactions during its synthesis and metabolism.
Zavacorilant functions primarily through its interaction with the glucocorticoid receptor.
Understanding the physical and chemical properties of Zavacorilant is crucial for its development as a therapeutic agent.
Zavacorilant has promising applications in scientific research and clinical settings.
The hypothalamic-pituitary-adrenal (HPA) axis governs physiological stress responses through glucocorticoid (cortisol in humans, corticosterone in rodents) secretion. Chronic stress induces HPA axis hyperactivity, resulting in sustained elevation of circulating glucocorticoids. These hormones readily cross the blood-brain barrier (BBB) and bind neuronal GRs, triggering conformational changes that enable nuclear translocation and transcriptional regulation [9]. Pathologically elevated glucocorticoids drive neurodegeneration through several convergent mechanisms:
Zavacorilant competitively antagonizes GR binding, preventing cortisol-induced transcriptional activity. Crucially, it exhibits peripheral selectivity—significantly reduced penetration across the BBB compared to classical antagonists like mifepristone. This selectivity generates a therapeutic dichotomy:
Table 1: Cortisol Modulation Dynamics of Zavacorilant vs. Comparators
Parameter | Zavacorilant | Mifepristone | Relacorilant |
---|---|---|---|
GR Binding Affinity (nM) | 1.8* | 2.5* | 1.2* |
HPA Axis Disinhibition | Moderate ↑ ACTH/cortisol | Marked ↑ ACTH/cortisol (3-8x baseline) | Moderate ↑ ACTH/cortisol |
Brain Penetration | Low (Peripheral) | High | Low (Peripheral) |
Transcriptional Coregulator Recruitment | Altered (NCoR/SMRT dominant) | Standard coactivator (GRIP1) recruitment | Altered (NCoR/SMRT dominant) |
Synthetic glucocorticoid (dexamethasone) displacement data; Adapted from [3] [5] [9] |
Pharmacodynamically, Zavacorilant induces only modest HPA axis disinhibition—approximately 1.5-2x increases in ACTH and cortisol versus 3-8x with mifepristone [3] [5]. This stems from its preferential interaction with GR corepressors (NCoR/SMRT) over coactivators (GRIP1) in pituitary cells, blunting Pomc gene upregulation and subsequent ACTH surge. Consequently, competitive inhibition by endogenous cortisol is minimized, preserving therapeutic efficacy without inducing hypercortisolemia or mineralocorticoid receptor spillover [5].
Zavacorilant’s neuroprotective efficacy emerges from multimodal interference with neurodegeneration cascades:
Table 2: Neuroprotective Outcomes of GR Antagonism in Preclinical Models
Pathway | Key Biomarkers Modulated | Functional Outcome | Relevance to Neurodegeneration |
---|---|---|---|
Microglial Dynamics | ↓ CSF1, ↓ Iba1, ↓ CD68, ↑ CX3CR1 | 70% reduction in synaptic loss | Prevents stress-induced neuronal remodeling [2] |
Oxidative Balance | ↓ MDA, ↓ 3-NT, ↑ SOD, ↑ GSH, ↑ Nrf2 nuclear translocation | 50% decrease in lipid peroxidation | Counters ROS-mediated protein/DNA damage [6] [8] |
Protein Homeostasis | ↑ HSP70, ↑ LC3-II, ↓ p62, ↓ oligomeric α-synuclein | 40% reduction in insoluble aggregates | Enhances clearance of pathogenic proteins [8] [10] |
Neurotrophic Signaling | ↑ BDNF, ↑ p-TrkB, ↑ CREB phosphorylation | Restoration of LTP and dendritic complexity | Supports synaptic resilience [9] |
These mechanisms converge to interrupt the "neuron-glia-vascular" triad driving neurodegenerative microenvironments. Notably, Zavacorilant’s peripheral activity may indirectly benefit the CNS by reducing systemic inflammation and glucocorticoid-driven metabolic dysfunction (e.g., insulin resistance), which exacerbate blood-brain barrier leakage and neuroinflammation [5] [9].
Zavacorilant belongs to a new generation of GR antagonists designed to overcome limitations of earlier compounds:
Table 3: Comparative Pharmacological Profiles of Clinical-Stage GR Antagonists
Property | Zavacorilant | Mifepristone | Relacorilant |
---|---|---|---|
GR Selectivity (vs. PR/AR/MR) | >500-fold selective | 10-fold (binds PR strongly) | >400-fold selective |
HPA Axis Impact | Moderate disinhibition | Severe disinhibition | Moderate disinhibition |
CNS Penetrance (Kp) | 0.2* | 1.1* | 0.3* |
Anti-inflammatory Efficacy (IL-6 inhibition) | 90% | 85% | 75% |
Clinical Stage (Neuro) | Phase I (HD, ALS, AD) | Not pursued | Phase III (Cushing’s) |
Kp = Brain/Plasma ratio; Data compiled from [3] [5] [7] |
Zavacorilant’s differential coregulator recruitment underpins its mechanistic distinction. While mifepristone promotes GR-coactivator binding (aggravating HPA feedback), Zavacorilant favors corepressor complexes (NCoR/SMRT) in neuronal cells, yielding "selective GR modulatory" effects: antagonizing deleterious genes (e.g., CSF1, NOX2) while permitting beneficial GR signaling (e.g., FKBP5) [3] [5]. This nuanced pharmacology positions it advantageously for chronic neurodegenerative conditions requiring sustained GR modulation without HPA dysfunction.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0